molecular formula C17H21N3O2 B2810725 N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203315-18-7

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2810725
M. Wt: 299.374
InChI Key: NIQXZUMPVCXXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as BPTES, is a small molecule inhibitor that has gained attention in the scientific community for its potential as a cancer therapy. BPTES targets the enzyme glutaminase, which is involved in the metabolism of glutamine, an essential nutrient for cancer cells.

Scientific Research Applications

Chiral Separation and Absolute Configuration Assignment

Research on enantiomeric 4-Acylamino-6-alkyloxy-2 Alkylthiopyrimidines, which are potential A3 adenosine receptor antagonists, demonstrates the application of high-performance liquid chromatography (HPLC) for chiral separation. This study, which includes density functional theory (DFT) calculations and chiroptical spectroscopies (ORD, ECD, VCD), highlights the importance of stereochemistry in medicinal chemistry for determining the biological activity of compounds (Rossi et al., 2016).

Synthesis and Biological Evaluation

Another study focuses on the synthesis of biologically relevant functionalized N-[4-(2-oxoazetidin-1-yl)-but-1-enyl]acetamides, illustrating the application of rhodium-catalysed hydroformylation as a key step. This research shows how organic synthesis techniques are crucial for the development of new pharmaceutical agents (Dekeukeleire et al., 2010).

Antimicrobial and Antituberculosis Activity

A study on PYRIMIDINE INCORPORATED SCHIFF BASE OF ISONIAZID highlights the synthesis of isoniazid clubbed pyrimidine derivatives evaluated for antimicrobial and antituberculosis activity. This showcases the potential therapeutic applications of pyrimidine derivatives in combating infectious diseases (Soni & Patel, 2017).

Herbicidal Activity

Research on novel N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives indicates the design and synthesis of compounds with herbicidal activities against dicotyledonous weeds, demonstrating the agricultural applications of pyrimidine derivatives (Wu et al., 2011).

Anticancer Activity

A study on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives explores new anticancer agents, illustrating the role of pyrimidine derivatives in developing treatments for cancer (Al-Sanea et al., 2020).

properties

IUPAC Name

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-4-5-14-6-8-15(9-7-14)19-16(21)11-20-12-18-13(2)10-17(20)22/h6-10,12H,3-5,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQXZUMPVCXXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

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